(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol
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Overview
Description
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol typically involves several steps, starting from commercially available precursors One common method involves the bromination of a suitable aromatic precursor, followed by methoxylation and methylation reactions
For example, a typical synthetic route might start with the bromination of 2,4-dimethoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: The major products include (6-Bromo-2,4-dimethoxy-3-methylphenyl)aldehyde or (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid).
Reduction: The major product is (2,4-Dimethoxy-3-methylphenyl)methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-2,4-dimethoxy-3-methylphenyl)methanol or (6-Thio-2,4-dimethoxy-3-methylphenyl)methanol.
Scientific Research Applications
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-3-methoxy-2-methylphenyl)methanol
- (6-Bromo-2,4-dimethoxyphenyl)methanol
- (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid)
Uniqueness
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine, methoxy, and methyl groups on the benzene ring, along with the methanol group, makes it a versatile compound for various applications.
Properties
CAS No. |
110466-11-0 |
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Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(6-bromo-2,4-dimethoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-6-9(13-2)4-8(11)7(5-12)10(6)14-3/h4,12H,5H2,1-3H3 |
InChI Key |
XFOIJKGBLGRFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)Br)CO)OC |
Origin of Product |
United States |
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